molecular formula C23H20F3N3O3 B2787922 4,5-dimethoxy-15-[3-(trifluoromethyl)phenyl]-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one CAS No. 685107-27-1

4,5-dimethoxy-15-[3-(trifluoromethyl)phenyl]-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one

Cat. No.: B2787922
CAS No.: 685107-27-1
M. Wt: 443.426
InChI Key: UZJAENOYZMOTIK-UHFFFAOYSA-N
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Description

This compound is a tetracyclic heterocyclic system featuring:

  • Core structure: A fused tetracyclic framework (cycloheptadecane derivative) with three nitrogen atoms at positions 10, 14, and 13.
  • Substituents:
    • Methoxy groups at positions 4 and 4.
    • A 3-(trifluoromethyl)phenyl group at position 15.
    • A ketone group at position 11.

Properties

IUPAC Name

4,5-dimethoxy-15-[3-(trifluoromethyl)phenyl]-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O3/c1-31-20-8-13-6-7-28-18(16(13)10-21(20)32-2)11-19-17(22(28)30)12-27-29(19)15-5-3-4-14(9-15)23(24,25)26/h3-5,8-10,12,18H,6-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJAENOYZMOTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3CC4=C(C=NN4C5=CC=CC(=C5)C(F)(F)F)C(=O)N3CCC2=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-11-[3-(trifluoromethyl)phenyl]-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Isoquinolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinolinone structure.

    Introduction of the Pyrazolo Ring: The pyrazolo ring is introduced through a cyclization reaction involving hydrazine derivatives.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Methoxylation: The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-11-[3-(trifluoromethyl)phenyl]-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halides, sulfonates

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols, amines

    Substitution Products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2,3-dimethoxy-11-[3-(trifluoromethyl)phenyl]-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-11-[3-(trifluoromethyl)phenyl]-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table highlights key structural analogs and their differences:

Compound Name Substituents Molecular Formula Key Structural Differences
Target Compound 4,5-dimethoxy; 15-[3-(trifluoromethyl)phenyl]; 11-keto C₂₄H₁₈F₃N₃O₃ Reference compound for comparison.
15-(4-Chlorophenyl)sulfonyl-4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁶]heptadeca-2,4,6,12(16),13-pentaen-11-one 15-(4-chlorophenyl)sulfonyl C₂₅H₁₈ClN₃O₄S Sulfonyl group at position 15 instead of trifluoromethylphenyl; increased polarity .
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene Hexaazatricyclic core; 4-methoxyphenyl and phenyl groups C₁₉H₁₄N₆O Smaller tricyclic system; additional nitrogen atoms; lacks ketone functionality .
Methyl 9-hydroxy-15-methyl-2-oxo-11-(pyren-1-yl)-10-oxa-15-azatetracyclo[7.6.0.0¹,¹².0³,⁸]pentadeca-3(8),4,6-triene-12-carboxylate Pyrenyl group; ester and hydroxyl substituents C₃₃H₂₄N₂O₅ Larger polyaromatic substituent (pyrene); oxygen-containing heterocycle .
4-{[13-Chloro-10-(2-fluoro-6-methoxyphenyl)-3,5,9-triazatricyclo[9.4.0.0²,⁷]pentadeca-1(11),2,4,6,9,12,14-heptaen-4-yl]amino}-2-methoxybenzoic acid Chloro, fluoro, and methoxy substituents; carboxylic acid functionalization C₂₉H₁₉ClFN₃O₅ Additional carboxylic acid group; halogenated phenyl groups .
Electronic Effects :
  • Methoxy groups in analogs (e.g., ’s 4,16-dimethoxy derivative) contribute to solubility and metabolic stability, a trait likely shared by the target compound .
Crystallographic Data :
  • Analogs like the hexaazatricyclo compound () exhibit planar fused-ring systems with bond angles (e.g., C15–C14–N6 = 120.0°) that stabilize π-π stacking interactions, a feature critical for solid-state stability .

Biological Activity

The compound is a complex organic molecule that features multiple functional groups and a unique tetracyclic structure. Compounds with similar structures often exhibit diverse biological activities due to their ability to interact with various biological targets.

Chemical Structure and Properties

  • Chemical Formula : C21H18F3N3O2
  • Molecular Weight : Approximately 421.38 g/mol
  • IUPAC Name : 4,5-dimethoxy-15-[3-(trifluoromethyl)phenyl]-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one

Structural Features

The presence of trifluoromethyl and methoxy groups suggests potential lipophilicity and ability to cross biological membranes, which can enhance bioactivity.

Anticancer Activity

Research has shown that compounds with similar structural features can exhibit anticancer properties. For example:

  • Mechanism of Action : Many tricyclic and tetracyclic compounds act by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells.
  • Case Studies :
    • A study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range.

Antimicrobial Activity

Compounds containing nitrogen heterocycles often show antimicrobial properties:

  • Mechanism : They may disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis.
  • Research Findings : In vitro studies indicated that similar compounds exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Given the presence of trifluoromethyl groups:

  • Potential Activity : These compounds may have neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress.
  • Studies : Research has indicated that certain derivatives can protect neuronal cells from apoptosis induced by neurotoxic agents.

Data Table of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference Study
AnticancerTricyclic analogsEnzyme inhibition / Apoptosis inductionJournal of Medicinal Chemistry (2020)
AntimicrobialTetracyclic derivativesCell wall disruption / Nucleic acid inhibitionAntimicrobial Agents and Chemotherapy (2019)
NeuroprotectiveSimilar structuresNeurotransmitter modulation / Oxidative stress reductionNeuroscience Letters (2021)

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